

Application Notes: Utilizing CCT241736 in MOLM-13 Acute Myeloid Leukemia Cell Lines

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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

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Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] In acute myeloid leukemia (AML), particularly subtypes harboring an internal tandem duplication (ITD) mutation in the FLT3 gene, the FLT3 signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival.[3][4] The MOLM-13 cell line, derived from a patient with FLT3-ITD positive AML, is a widely used preclinical model to study the efficacy of FLT3 inhibitors.[5] **CCT241736**'s dual-targeting mechanism, which also addresses the critical cell cycle-regulating Aurora kinases, offers a therapeutic strategy to induce apoptosis and overcome resistance to more selective FLT3 inhibitors.[1][3] This document provides detailed protocols for the use of **CCT241736** in MOLM-13 cell lines, including methods for assessing cell viability, target engagement, and induction of apoptosis.

Data Presentation

The following tables summarize the in vitro efficacy of **CCT241736** against MOLM-13 and other relevant cell lines.

Table 1: Cellular Activity of **CCT241736** in MOLM-13 and a Resistant Derivative

Cell Line	Genotype	Parameter	CCT241736 Value (μM)	Reference
MOLM-13	FLT3-ITD	GI ₅₀	0.1	[1]
MOLM-13	FLT3-ITD	EC ₅₀	0.1	[6]
MOLM-13-RES	FLT3-ITD, D835Y	GI ₅₀	0.18	[1]

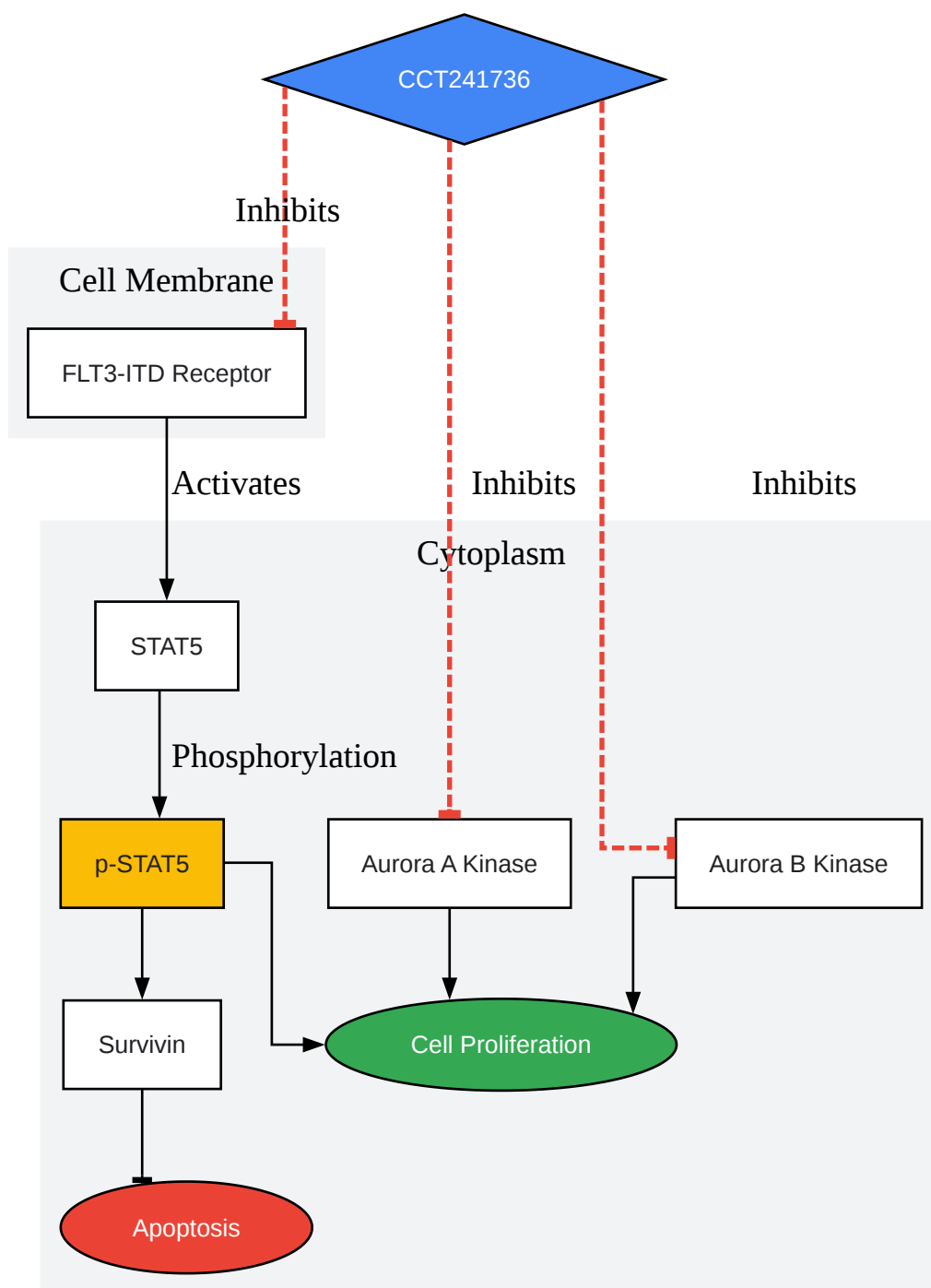
GI₅₀ (Growth Inhibition 50): Concentration required to inhibit cell growth by 50%. EC₅₀ (Half Maximal Effective Concentration): Concentration that induces a response halfway between the baseline and maximum. MOLM-13-RES: A MOLM-13 derived cell line with acquired resistance to selective FLT3 inhibitors, harboring a secondary D835Y mutation in the tyrosine kinase domain (TKD).[1][6]

Table 2: Biochemical Activity of **CCT241736** against FLT3 and Aurora Kinases

Target Kinase	Parameter	CCT241736 Value (μM)	Reference
FLT3 (Wild-Type)	Kd	0.006	[1]
FLT3-ITD	Kd	0.038	[1]
FLT3-D835Y	Kd	0.014	[1]
Aurora A	IC ₅₀	0.015	[6]
Aurora B	IC ₅₀	0.1	[6]

Kd (Dissociation Constant): A measure of binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration required to inhibit the kinase activity by 50%.

Mandatory Visualizations



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CCT241736 Signaling Pathway Inhibition.



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Experimental Workflow for **CCT241736** Evaluation.

Experimental Protocols

MOLM-13 Cell Culture

MOLM-13 cells are grown in suspension and require standard sterile cell culture techniques.

- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Penicillin-Streptomycin can be added if necessary.

- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture:
 - Maintain cell density between 0.2 x 10⁶ and 2.0 x 10⁶ cells/mL.
 - To passage, determine the cell density using a hemocytometer or automated cell counter.
 - Dilute the cell suspension with fresh, pre-warmed culture medium to a seeding density of approximately 0.2-0.4 x 10⁶ cells/mL.[\[1\]](#)
 - Cultures should be split every 2-3 days.

Cell Viability / Proliferation (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

- Materials:
 - MOLM-13 cells
 - 96-well flat-bottom plates
 - **CCT241736** stock solution (in DMSO)
 - Culture medium
 - MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Protocol:
 - Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
 - Compound Preparation: Prepare serial dilutions of **CCT241736** in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

- Treatment: Add the desired concentrations of **CCT241736** to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.^[1]
- MTS Addition: Add 20 µL of MTS reagent to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the GI₅₀/IC₅₀ value.

Western Blot Analysis for Target Engagement

This protocol is designed to detect the phosphorylation status of key proteins in the FLT3 and Aurora kinase pathways.

- Materials:
 - Treated MOLM-13 cells
 - Ice-cold PBS
 - Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - SDS-PAGE gels, buffers, and electrophoresis apparatus
 - PVDF or nitrocellulose membranes
 - Blocking buffer (5% BSA or non-fat milk in TBS-T)
 - Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-Aurora A/B, anti-cleaved PARP, anti-Survivin).

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protocol:
 - Cell Treatment & Lysis: Treat MOLM-13 cells with **CCT241736** for a specified time (e.g., 2-24 hours). Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
 - SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
 - Protein Transfer: Transfer the separated proteins to a PVDF membrane.
 - Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-proteins, 5% BSA in TBS-T is recommended.
 - Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
 - Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
 - Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize band intensities to a loading control (e.g., GAPDH or β-actin) or total protein levels.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

- Materials:
 - Treated MOLM-13 cells
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - Ice-cold PBS
 - Flow cytometer
- Protocol:
 - Cell Treatment: Seed approximately 0.5×10^6 MOLM-13 cells per well in a 6-well plate and treat with **CCT241736** for the desired time (e.g., 24 or 48 hours).^[1]
 - Harvest Cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
 - Washing: Wash the cells twice with ice-cold PBS.
 - Resuspension: Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
 - Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
 - Final Volume Adjustment: Add 400 μ L of 1X Binding Buffer to each sample.
 - Analysis: Analyze the stained cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

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